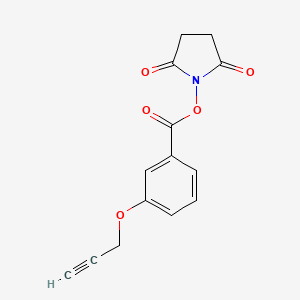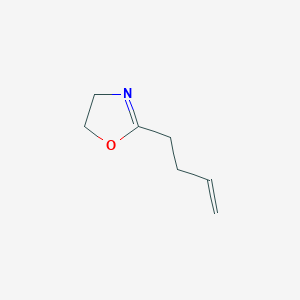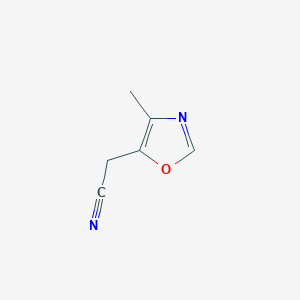
2,6-Dimethylbenzoic Anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylbenzoic Anhydride is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid, where two methyl groups are attached to the benzene ring at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoic Anhydride can be synthesized through the reaction of 2,6-dimethylbenzoic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The reaction can be represented as follows:
2C9H10O2+(CH3CO)2O→C18H18O3+2CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dimethylbenzoic Anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,6-dimethylbenzoic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Esterification: Alcohols, typically in the presence of an acid catalyst.
Amidation: Amines, often with a base to neutralize the byproduct acid.
Major Products
Hydrolysis: 2,6-Dimethylbenzoic acid.
Esterification: 2,6-Dimethylbenzoate esters.
Amidation: 2,6-Dimethylbenzamide.
科学的研究の応用
2,6-Dimethylbenzoic Anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: In the study of enzyme-catalyzed reactions involving anhydrides.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethylbenzoic Anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as alcohols and amines. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
類似化合物との比較
Similar Compounds
Benzoic Anhydride: Similar structure but without the methyl groups.
2,6-Dimethylbenzoic Acid: The acid form of the compound.
4-Cyanobenzoic Acid: Contains a cyano group instead of methyl groups.
2-Bromobenzoic Acid: Contains a bromine atom instead of methyl groups.
Uniqueness
2,6-Dimethylbenzoic Anhydride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance and affect the compound’s behavior in chemical reactions compared to its non-methylated counterparts.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-11-7-5-8-12(2)15(11)17(19)21-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChIキー |
XFMPEIBTNAPWGX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC(=O)C2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)







![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)




